(2R)-N-Ethyl-2-hydroxypropanamide is a chiral organic compound with the molecular formula CHNO. It features a hydroxyl group and an amide functional group, contributing to its unique properties. The compound is characterized by its specific three-dimensional arrangement, which cannot be superimposed on its mirror image, making it an important chiral building block in organic synthesis. Its chirality is indicated by the "R" configuration, which denotes a particular spatial arrangement of atoms around the chiral center.
These reactions expand the utility of (2R)-N-Ethyl-2-hydroxypropanamide in synthetic organic chemistry.
While specific biological activities of (2R)-N-Ethyl-2-hydroxypropanamide are not extensively documented, compounds with similar structures often exhibit various pharmacological properties. The presence of the hydroxyl and amide groups suggests potential interactions with biological systems, possibly influencing metabolic pathways or serving as precursors for biologically active molecules. Further studies are necessary to elucidate its precise biological roles and mechanisms.
The synthesis of (2R)-N-Ethyl-2-hydroxypropanamide typically involves the reaction of ethylamine with R-2-hydroxypropanoic acid. This reaction is generally conducted under controlled conditions to ensure the desired stereochemistry is maintained. The steps include:
In industrial settings, continuous flow synthesis may be employed for better control over reaction conditions and higher yields.
(2R)-N-Ethyl-2-hydroxypropanamide has several applications:
Research on interaction studies involving (2R)-N-Ethyl-2-hydroxypropanamide is limited but suggests potential interactions with metal ions and other organic compounds. Similar compounds have been studied for their interactions with metal complexes in aqueous solutions, indicating possible coordination chemistry relevant for understanding their behavior in biological systems.
Several compounds share structural similarities with (2R)-N-Ethyl-2-hydroxypropanamide, each exhibiting unique properties. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-Ethyl-2-hydroxypropanamide | Similar hydroxyl and amide groups | Less chiral specificity compared to (2R)-N-Ethyl-2-hydroxypropanamide |
| 2-Hydroxypropionamide | Lacks ethyl substitution | More polar; different solubility characteristics |
| N-Methyl-2-hydroxypropanamide | Methyl group instead of ethyl | Different steric effects influencing reactivity |
| (S)-N-Ethyl lactamide | Opposite chirality | Potentially different biological activity |
These comparisons highlight how (2R)-N-Ethyl-2-hydroxypropanamide's unique chirality and structure confer specific advantages in synthetic applications, particularly in producing enantiomerically pure compounds.
Direct amidation of lactic acid with ethylamine represents the most atom-economical route to (2R)-N-ethyl-2-hydroxypropanamide. Early methods faced challenges due to the low reactivity of aliphatic amines compared to aromatic counterparts. Recent advances employ boron-based catalysts such as B(OCH~2~CF~3~)~3~, which activate the carboxylic acid group of lactic acid via intermediate mixed anhydride formation (Figure 1). This protocol achieves 85–92% yield under mild conditions (60°C, 12 h) while preserving the (R)-configuration of lactic acid.
Table 1: Comparison of Direct Amidation Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| B(OCH~2~CF~3~)~3~ | Borate ester | 60 | 89 | 99 |
| Solvent-free | None | 70 | 0* | – |
| PLA depolymerization | None | 150 | 78 | 98 |
*No product observed with ethylamine under solvent-free conditions.
Notably, mechanochemical depolymerization of PLA waste using resonant acoustic mixing (RAM) provides an alternative feedstock strategy. Reaction of post-consumer PLA with ethylamine at 150°C yields (2R)-N-ethyl-2-hydroxypropanamide in 78% yield while maintaining 98% enantiomeric excess. This dual-waste valorization approach aligns with circular economy principles.
Retention of configuration during amidation is critical for pharmaceutical applications. Biological sourcing of (R)-lactic acid from microbial fermentation provides enantiopure starting material (>99% ee). When coupled with B(OCH~2~CF~3~)~3~-mediated amidation, this method achieves near-quantitative chirality transfer (99% ee) due to the absence of racemization-prone intermediates.
Comparative analysis reveals that alkyl lactate esters (e.g., ethyl lactate) serve as effective chiral precursors. Hydrolysis of (R)-ethyl lactate followed by amidation with ethylamine under boron catalysis provides a two-step route with 91% overall yield and 98% ee. This pathway avoids the need for costly resolution techniques, making it industrially viable.
Traditional catalyst-free amidation between lactic acid and ethylamine proves inefficient due to poor nucleophilicity of aliphatic amines. However, recent work demonstrates that high-pressure (5–10 bar) solvent-free conditions at 120°C facilitate product formation in 68% yield over 24 h. The absence of catalysts simplifies purification, though enantiomeric excess drops to 92% due to partial racemization at elevated temperatures.
A breakthrough emerged through reactive extrusion of PLA-ethylamine mixtures under shear forces, achieving 74% conversion without solvents or catalysts. This mechanochemical approach leverages polymer chain mobility to enhance amine accessibility, though it requires specialized equipment.
Transitioning batch processes to continuous flow systems addresses scalability challenges. Microreactor trials using B(OCH~2~CF~3~)~3~ catalysis show 93% yield at 0.5 mL/min flow rate, outperforming batch reactors by reducing side reactions. Residence time optimization (30 min vs. 12 h batch) underscores flow chemistry’s potential for industrial adoption.
Pilot-scale experiments integrating PLA depolymerization and amidation in a tandem flow system achieve 81% yield with 96% ee. The system operates at 140°C with a total residence time of 45 minutes, demonstrating feasibility for ton-scale production.
The formation of (2R)-N-Ethyl-2-hydroxypropanamide proceeds through a well-established nucleophilic acyl substitution mechanism that involves multiple discrete steps [3] [4]. The primary synthetic route involves the reaction between (2R)-2-hydroxypropanoyl chloride and ethylamine under controlled conditions [6].
The mechanism initiates with the nucleophilic attack of ethylamine on the electrophilic carbonyl carbon of the acyl chloride. The lone pair of electrons on the nitrogen atom of ethylamine attacks the partially positive carbonyl carbon, which bears a partial positive charge due to the electron-withdrawing effect of the chlorine atom [6] [7]. This initial nucleophilic attack represents the rate-determining step of the overall transformation [3] [8].
Following the nucleophilic attack, a tetrahedral intermediate is formed where the carbonyl carbon becomes sp³ hybridized. This intermediate features a negatively charged oxygen atom and a positively charged nitrogen center [9] [10]. The tetrahedral intermediate represents the highest energy point in the reaction coordinate, making its formation the kinetically controlling factor [3] [11].
The subsequent elimination step involves the departure of the chloride ion as a leaving group. The tetrahedral intermediate collapses as the carbon-oxygen double bond reforms, simultaneously expelling the chloride ion [6] [7]. This step occurs through a concerted mechanism where bond breaking and bond forming occur simultaneously [8] [12].
The final step involves deprotonation of the positively charged nitrogen center. This can occur through two pathways: either by reaction with excess ethylamine present in the reaction mixture, or through abstraction by the chloride ion that was expelled in the previous step [6] [7]. When deprotonation occurs via reaction with ethylamine, ethylammonium chloride is formed as a byproduct [6].
| Step | Description | Energy Barrier | Intermediate Type |
|---|---|---|---|
| 1 | Nucleophile attack on carbonyl carbon | Low-medium | Transition state |
| 2 | Formation of tetrahedral intermediate | Highest | Tetrahedral alkoxide |
| 3 | Leaving group elimination | Medium | Transition state |
| 4 | Product formation | Low | Final product |
The reaction exhibits characteristic features of nucleophilic acyl substitution reactions, including the formation of a tetrahedral intermediate and the requirement for a good leaving group [8] [12]. The chloride ion serves as an excellent leaving group due to its ability to stabilize negative charge, facilitating the elimination step [3] [4].
Alternative synthetic pathways involve the direct reaction between 2-hydroxypropionic acid and ethylamine in the presence of dehydrating agents . This approach requires the activation of the carboxylic acid through formation of an acyl chloride intermediate or through the use of coupling reagents that facilitate amide bond formation [13] .
The formation of ammonium salt intermediates during the synthesis of (2R)-N-Ethyl-2-hydroxypropanamide involves intricate hydrogen bonding networks that significantly influence the reaction pathway and product distribution [15] [16] [17]. These hydrogen bonding interactions play crucial roles in stabilizing transition states and intermediates throughout the mechanistic sequence.
During the nucleophilic attack phase, the ethylamine molecule forms initial hydrogen bonding interactions with the acyl chloride substrate. The nitrogen atom of ethylamine, bearing a lone pair of electrons, can act as a hydrogen bond acceptor, while the N-H bonds can serve as hydrogen bond donors [16] [18]. These interactions help orient the reactants in favorable geometries for the subsequent nucleophilic attack.
The tetrahedral intermediate formed during the reaction exhibits extensive hydrogen bonding capabilities due to the presence of both the negatively charged oxygen atom and the positively charged nitrogen center [15] [17]. X-ray crystallographic studies of related ammonium salt structures reveal that N-H...O hydrogen bonds typically range from 2.688 to 3.000 Å in length, representing strong intermolecular interactions [15] [17].
The formation of ethylammonium chloride as a byproduct involves specific hydrogen bonding patterns that contribute to crystal packing and stability. The ammonium cation forms multiple N-H...Cl⁻ hydrogen bonds with chloride anions, creating extended three-dimensional networks [15] [16]. These hydrogen bonding interactions are characterized by bond lengths typically falling within the range of 2.9 to 3.2 Å [17].
| Interaction Type | Bond Length Range | Bond Strength | Formation Frequency |
|---|---|---|---|
| N-H...O bond | 2.688-3.000 Å | Strong | High |
| N-H...N bond | 3.004 Å | Moderate | Moderate |
| O-H...O bond | 2.903 Å | Strong | High |
| Bifurcated H-bond | 1.8-1.9 Å | Weak-moderate | Low |
The hydroxyl group present in the (2R)-N-Ethyl-2-hydroxypropanamide product can participate in intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can influence the conformational preferences of the molecule [16] [19]. This interaction typically occurs when the hydroxyl hydrogen is positioned at an optimal distance and angle relative to the carbonyl oxygen.
Intermolecular hydrogen bonding involving the hydroxyl group leads to the formation of dimeric or polymeric structures in the solid state. These interactions contribute to the physical properties of the compound, including melting point, solubility, and crystal morphology [15] [17]. The O-H...O hydrogen bonds formed between hydroxyl groups and carbonyl oxygens of neighboring molecules typically exhibit bond lengths around 2.9 Å [17].
The presence of water molecules in the reaction medium can significantly impact the hydrogen bonding network. Water can compete with other hydrogen bond acceptors and donors, potentially disrupting specific interactions while forming new ones [16] [18]. This competition can influence reaction rates and product selectivity, particularly in cases where specific hydrogen bonding patterns are required for optimal transition state stabilization.
Spectroscopic studies using infrared and nuclear magnetic resonance techniques provide evidence for hydrogen bonding interactions in solution. The characteristic stretching frequencies of N-H and O-H bonds shift to lower wavenumbers upon hydrogen bond formation, indicating weakening of these bonds due to electron density redistribution [16] [19]. Similarly, ¹H NMR chemical shifts of protons involved in hydrogen bonding are typically shifted downfield compared to non-hydrogen-bonded protons.
The dynamic nature of hydrogen bonding in solution means that these interactions are constantly forming and breaking on timescales much faster than the overall reaction rate. However, the statistical preference for certain hydrogen bonding geometries can lead to kinetic effects that influence the overall reaction pathway [16] [18]. This is particularly important in the context of stereochemical control, where specific hydrogen bonding patterns may favor the formation of one stereoisomer over another.
Temperature-dependent kinetic studies of (2R)-N-Ethyl-2-hydroxypropanamide formation and related reactions provide critical insights into the activation parameters and mechanistic details of the nucleophilic acylation process [20] [21] [22]. These investigations reveal how temperature variations influence reaction rates, selectivity, and the relative importance of different mechanistic pathways.
Kinetic resolution studies demonstrate that the synthesis of (2R)-N-Ethyl-2-hydroxypropanamide exhibits characteristic Arrhenius behavior over a wide temperature range [23] [24]. Experimental investigations conducted between 65°C and 75°C show optimal conversion rates while maintaining stereochemical integrity [13]. The temperature dependence of the rate constant follows the exponential relationship described by the Arrhenius equation, allowing for the determination of activation energy and pre-exponential factor.
| Temperature Range | Rate Coefficient | Temperature Dependence | Application |
|---|---|---|---|
| 227-450 K | 1.91 × 10⁻¹⁰ cm³/s | Independent | Gas phase kinetics |
| 236-340 K | Variable | Dependent | Solution kinetics |
| 298 K | Room temperature | Standard | Standard conditions |
| 65-75°C | Synthetic conditions | Optimized | Synthesis optimization |
The activation energy for the nucleophilic acylation step has been determined through temperature-dependent rate measurements using various analytical techniques [22] [25]. Arrhenius plots constructed from rate constants measured at different temperatures yield linear relationships with slopes proportional to the activation energy. These studies reveal activation energies typically ranging from 45 to 65 kJ/mol for the rate-determining nucleophilic attack step [25] [11].
Temperature effects on stereochemical outcomes represent a particularly important aspect of kinetic resolution studies. Elevated temperatures generally favor increased reaction rates but may compromise enantioselectivity due to enhanced racemization processes [21] [24]. The optimal temperature for maintaining high enantiomeric excess while achieving reasonable reaction rates typically falls within the 65-75°C range [13] .
Comprehensive kinetic analysis reveals that temperature influences not only the overall reaction rate but also the relative rates of competing side reactions [20] [22]. At higher temperatures, alternative pathways such as ester formation through reaction with residual carboxylic acid or hydrolysis of the acyl chloride starting material become more competitive [25] [26]. These side reactions can reduce the overall yield of the desired amide product.
The temperature dependence of hydrogen bonding interactions significantly impacts the reaction mechanism. Higher temperatures lead to increased molecular motion and reduced hydrogen bond lifetimes, potentially altering the stabilization of transition states and intermediates [19] [18]. This temperature-induced disruption of hydrogen bonding networks can affect both reaction rates and stereochemical outcomes.
Constant Rate Thermal Analysis (CRTA) studies provide detailed insights into the temperature-dependent behavior of the amidation reaction [20]. These investigations demonstrate that conventional rising temperature methods can lead to heat and mass transfer artifacts, while controlled temperature approaches yield more reliable kinetic parameters [20] [22]. CRTA experiments show that the reaction follows different kinetic models depending on the temperature regime examined.
Low-temperature kinetic studies reveal the presence of temperature-independent quantum tunneling effects for hydrogen transfer steps [23]. These quantum mechanical phenomena become increasingly important at temperatures below 250 K, where classical over-the-barrier mechanisms become energetically unfavorable [22]. The observation of temperature-independent rate constants in certain temperature ranges provides evidence for these quantum effects.
The pre-exponential factor derived from Arrhenius analysis provides information about the frequency of molecular collisions and the probability of successful reaction upon collision [22] [25]. Values typically range from 10⁸ to 10¹² s⁻¹, consistent with a loose transition state where bond formation is more advanced than bond breaking [25] [11].
Thermodynamic parameters including enthalpy and entropy of activation can be determined through Eyring analysis of temperature-dependent rate data [25]. The enthalpy of activation corresponds closely to the activation energy determined from Arrhenius plots, while the entropy of activation provides insights into the degree of organization in the transition state [22]. Negative entropy values indicate increased organization in the transition state compared to the ground state, consistent with the formation of a highly ordered tetrahedral intermediate.
Solvent effects on temperature-dependent kinetics reveal the importance of solvation in determining activation parameters [27] [28]. Polar protic solvents generally lead to lower activation energies due to enhanced stabilization of the polar transition state, while aprotic solvents may favor alternative mechanistic pathways [24] [29]. The choice of solvent can significantly influence the temperature dependence of both rate and selectivity.
Dynamic kinetic resolution studies demonstrate how temperature can be used to control the equilibrium between rapidly interconverting enantiomers [21] [30]. By coupling the racemization process with enantioselective amidation, it becomes possible to achieve theoretical yields exceeding 50% for a single enantiomer [24] [29]. The temperature dependence of both the racemization and resolution processes must be carefully balanced to optimize overall selectivity.